molecular formula C9H9FO3 B1320308 4-Ethoxy-2-fluorobenzoic acid CAS No. 1206593-29-4

4-Ethoxy-2-fluorobenzoic acid

Cat. No. B1320308
M. Wt: 184.16 g/mol
InChI Key: WVXNAAKJFTYOCN-UHFFFAOYSA-N
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Description

4-Ethoxy-2-fluorobenzoic acid is a chemical compound that can be inferred to be related to the field of organic chemistry, particularly involving fluorinated aromatic compounds. While the provided papers do not directly discuss 4-ethoxy-2-fluorobenzoic acid, they do provide insights into similar compounds and their chemical behavior. For instance, the synthesis of a fluorine-18 labeled compound for imaging purposes involves 4-[18F]fluorobenzoic acid, which shares the fluorobenzoic acid moiety with 4-ethoxy-2-fluorobenzoic acid . Additionally, the crystal structure of a compound derived from 4-fluorobenzoic acid is discussed, which could offer insights into the structural aspects of similar compounds .

Synthesis Analysis

The synthesis of related fluorobenzoic acid derivatives is highlighted in the first paper, where 4-[18F]fluorobenzoic acid is used as a precursor for a hypoxia imaging agent . The synthesis involves a coupling reaction using dicyclohexyl carbodiimide (DCC) and yields a compound with high radiochemical purity and specific activity. This suggests that similar methods could potentially be applied to synthesize 4-ethoxy-2-fluorobenzoic acid, with the ethoxy functional group being introduced through appropriate synthetic routes.

Molecular Structure Analysis

The second paper provides information on the crystal structure of a compound derived from 4-fluorobenzoic acid . The conformation of the piperazine ring and its dihedral angle with the benzene ring is described, which could be relevant when considering the molecular structure of 4-ethoxy-2-fluorobenzoic acid. The ethoxy group in 4-ethoxy-2-fluorobenzoic acid would likely influence the overall conformation and crystal packing of the molecule.

Chemical Reactions Analysis

Although the provided papers do not directly discuss chemical reactions of 4-ethoxy-2-fluorobenzoic acid, they do mention the reactivity of related compounds. For example, the first paper describes the stability of the synthesized compound in plasma and saline, as well as its rapid metabolism in the presence of rat liver fractions . This indicates that 4-ethoxy-2-fluorobenzoic acid may also undergo specific chemical reactions in biological environments or when exposed to metabolic enzymes.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-ethoxy-2-fluorobenzoic acid can be partially inferred from the related compounds discussed in the papers. The first paper mentions the stability and solubility of the synthesized compound, which are important physical properties . The second paper's discussion of crystal structure provides insights into intermolecular interactions that could affect the melting point, solubility, and other physical properties of similar compounds . The third paper discusses polymorphism and pseudopolymorphism in co-crystals, which could be relevant to the physical properties of 4-ethoxy-2-fluorobenzoic acid if it forms co-crystals with other molecules .

Scientific Research Applications

Bacterial Degradation Pathways

Research has shown that certain bacterial strains can degrade 4-fluorobenzoic acid, which is structurally related to 4-ethoxy-2-fluorobenzoic acid. These strains, belonging to genera like Alcaligenes, Pseudomonas, and Aureobacterium, degrade 4-fluorobenzoate via pathways involving compounds like 4-fluorocatechol and 4-hydroxybenzoate (Oltmanns, Müller, Otto, & Lingens, 1989).

PET Imaging Probes

4-Ethoxy-2-fluorobenzoic acid derivatives have been evaluated as potential PET imaging probes for cerebral β-amyloid plaques in Alzheimer's disease. Two derivatives demonstrated high affinity for Aβ(1-42) aggregates and showed promising results in PET imaging studies (Cui et al., 2012).

Environmental Biodegradation Studies

The anaerobic transformation of phenol to benzoate via para-carboxylation has been investigated using fluorinated analogs like 4-ethoxy-2-fluorobenzoic acid. This study helps in understanding the environmental biodegradation of phenolic compounds (Genthner, Townsend, & Chapman, 1989).

Heterocyclic Compound Synthesis

4-Ethoxy-2-fluorobenzoic acid is used in the synthesis of condensed heterocyclic compounds. This includes the efficient formation of isocoumarin derivatives and 4-ethenylcarbazoles via a rhodium-catalyzed oxidative coupling process (Shimizu, Hirano, Satoh, & Miura, 2009).

Crystal Structure Studies

The crystal structure of compounds derived from reactions involving 4-fluorobenzoic acid, a close analog to 4-ethoxy-2-fluorobenzoic acid, has been studied. This includes the analysis of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, providing insights into molecular conformations and interactions (Faizi, Ahmad, & Golenya, 2016).

Microbial Degradation and Fluorobenzoates

The biodegradation of fluorobenzoates by certain bacterial species, such as Sphingomonas sp., has been studied, revealing insights into microbial pathways that can degrade compounds related to 4-ethoxy-2-fluorobenzoic acid (Boersma, Mcroberts, Cobb, & Murphy, 2004).

Organic Solar Cell Development

4-Fluorobenzoic acid, related to 4-ethoxy-2-fluorobenzoic acid, has been utilized in developing high-efficiency organic solar cells. This includes its application in modifying poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) for improved conductivity and performance (Tan et al., 2016).

Safety And Hazards

The safety data sheet for a similar compound, 4-Fluorobenzoic acid, indicates that it can cause skin and eye irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and avoid ingestion . Similar precautions are likely necessary for 4-Ethoxy-2-fluorobenzoic acid.

properties

IUPAC Name

4-ethoxy-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-2-13-6-3-4-7(9(11)12)8(10)5-6/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVXNAAKJFTYOCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701307101
Record name 4-Ethoxy-2-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701307101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-2-fluorobenzoic acid

CAS RN

1206593-29-4
Record name 4-Ethoxy-2-fluorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206593-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethoxy-2-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701307101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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